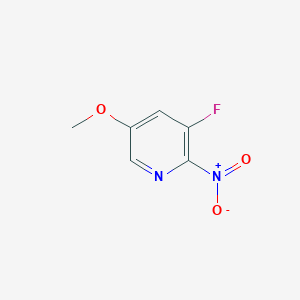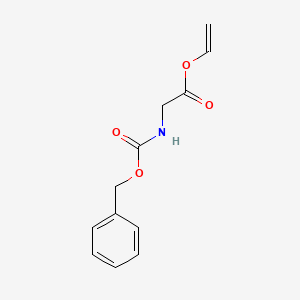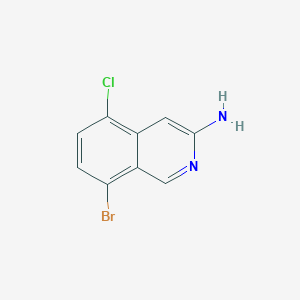![molecular formula C16H12Br2N2O4S B13937882 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 530138-44-4](/img/structure/B13937882.png)
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C16H12Br2N2O4S It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and carbamothioylamino groups
Métodos De Preparación
The synthesis of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioylamino group to amines or other derivatives.
Aplicaciones Científicas De Investigación
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the carbamothioylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the methoxy and carbamothioylamino groups, making it less versatile in chemical reactions.
3,5-Dibromo-2-ethoxybenzoic acid: The ethoxy group provides different chemical properties compared to the methoxy group.
3,5-Dibromo-2-methoxybenzoic acid:
Propiedades
Número CAS |
530138-44-4 |
|---|---|
Fórmula molecular |
C16H12Br2N2O4S |
Peso molecular |
488.2 g/mol |
Nombre IUPAC |
2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O4S/c1-24-13-10(6-8(17)7-11(13)18)14(21)20-16(25)19-12-5-3-2-4-9(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
LXCWVINUNNHVAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)




![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)



![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)



